molecular formula C17H24O6 B14619985 3-Methoxy-7-(3,4,5-trimethoxyphenyl)hept-2-enoic acid CAS No. 60427-89-6

3-Methoxy-7-(3,4,5-trimethoxyphenyl)hept-2-enoic acid

Cat. No.: B14619985
CAS No.: 60427-89-6
M. Wt: 324.4 g/mol
InChI Key: XXVJXGMRJUNLLY-UHFFFAOYSA-N
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Description

3-Methoxy-7-(3,4,5-trimethoxyphenyl)hept-2-enoic acid: is a chemical compound characterized by the presence of a methoxy group and a trimethoxyphenyl group. This compound is part of a broader class of molecules that exhibit significant biological and chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-7-(3,4,5-trimethoxyphenyl)hept-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 3-methoxypropylmagnesium bromide.

    Grignard Reaction: The Grignard reagent (3-methoxypropylmagnesium bromide) is reacted with 3,4,5-trimethoxybenzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-7-(3,4,5-trimethoxyphenyl)hept-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

3-Methoxy-7-(3,4,5-trimethoxyphenyl)hept-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-7-(3,4,5-trimethoxyphenyl)hept-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxycinnamic acid
  • 3,4,5-Trimethoxybenzaldehyde

Comparison:

  • Uniqueness: 3-Methoxy-7-(3,4,5-trimethoxyphenyl)hept-2-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of both methoxy and trimethoxyphenyl groups contributes to its versatility in various reactions and applications.
  • Differences: While similar compounds share the trimethoxyphenyl group, the additional methoxy and hept-2-enoic acid moieties in this compound provide unique reactivity and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60427-89-6

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

3-methoxy-7-(3,4,5-trimethoxyphenyl)hept-2-enoic acid

InChI

InChI=1S/C17H24O6/c1-20-13(11-16(18)19)8-6-5-7-12-9-14(21-2)17(23-4)15(10-12)22-3/h9-11H,5-8H2,1-4H3,(H,18,19)

InChI Key

XXVJXGMRJUNLLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCCCC(=CC(=O)O)OC

Origin of Product

United States

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